molecular formula C19H18FN3OS B2641450 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1384821-94-6

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No. B2641450
CAS RN: 1384821-94-6
M. Wt: 355.43
InChI Key: CVEJPBGCEBSWMI-UHFFFAOYSA-N
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Description

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and is a member of the propenamide family. It has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

Design and Synthesis of Novel Antimicrobial Dyes

Novel polyfunctionalized acyclic and heterocyclic dye precursors, as well as their respective azo (hydrazone) counterpart dyes based on conjugate enaminones and/or enaminonitrile moieties, were synthesized. These dyes were based on systems such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. They exhibited significant antimicrobial activity against tested organisms, with some compounds showing comparable or even higher efficiency than selected standards. The dyes were also used for disperse dyeing of fabrics like nylon, acetate, and polyester, showing satisfactory spectral characteristics and fastness properties Shams et al., 2011.

Synthesis of Heterocyclic Compounds

Efficient routes to synthesize various heterocyclic compounds like 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles were reported, using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. These compounds introduced functionalities like ester, N-substituted carboxamide, or peptide in the 4-position of the product thiazoles Kumar et al., 2013.

Synthesis of Polyamides and Corrosion Inhibition

A series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique. These polyamides were structured for corrosion inhibitive properties, with some showing significant inhibition efficiency on carbon-steel in acidic conditions Aly & Hussein, 2014.

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide were synthesized and reacted with various substrates to yield pyrimidinone derivatives. The biological activity of these synthesized compounds was studied, showing promising antibiotic and antibacterial properties Ahmed, 2007.

Biomedical Research Applications

Isoxazol and Cinchoninic Acid Derivatives in Immunotherapy

Compounds like 2-cyano-3-hydroxy-crotonic acidamide (A77-1726), the active metabolite of the immunosuppressive drug leflunomide, were studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. These compounds showed promising results in modulating immune cell functions, essential for treating autoimmune diseases and managing transplant rejection Knecht & Löffler, 1998.

Antimycobacterial Activity of Substituted Prop-2-enenitriles, Amides, and Acids

A series of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, prop-2-enamides, and propenoic acids were synthesized and evaluated for their antimycobacterial activity. Although only a few compounds showed modest growth inhibition of Mycobacterium tuberculosis, the study provided valuable structure-activity relationships for further research in the antitubercular field Sanna et al., 2002.

properties

IUPAC Name

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)23-18(24)14(11-21)10-17-12-22-19(25-17)13-4-2-1-3-5-13/h6-10,12-13H,1-5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEJPBGCEBSWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide

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